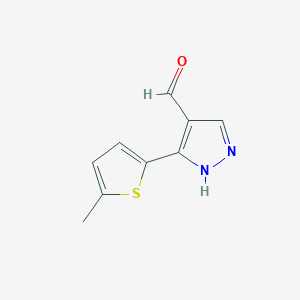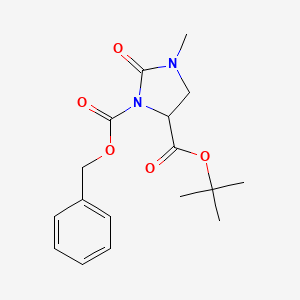
1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a methyl group, an oxo group, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the preparation might start with the protection of the carboxylic acid groups using tert-butyl and benzyl protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for efficient and scalable synthesis . Additionally, the use of catalysts and optimized reaction conditions would be crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and tert-butyl esters can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester groups would yield the corresponding alcohols, while substitution reactions could introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester has numerous applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or substrates in biochemical assays.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of imidazolidine dicarboxylic acids, such as:
- (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-methyl ester 5-tert-butyl ester
- (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-methyl ester
Uniqueness
The presence of both benzyl and tert-butyl esters provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .
Propiedades
IUPAC Name |
1-O-benzyl 5-O-tert-butyl 3-methyl-2-oxoimidazolidine-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-14(20)13-10-18(4)15(21)19(13)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXYPDGMBVVNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
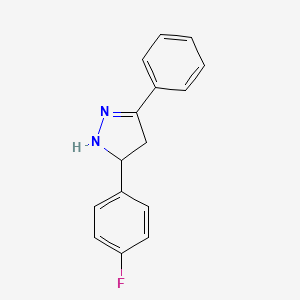
![2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12113207.png)
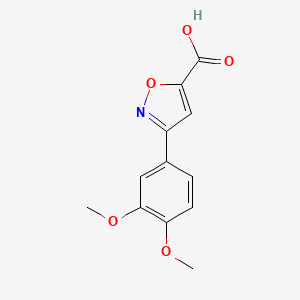
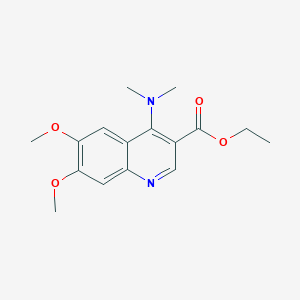
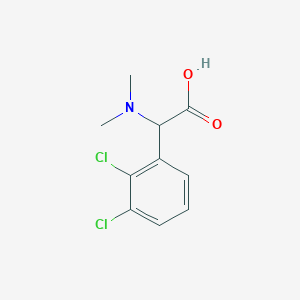


![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)
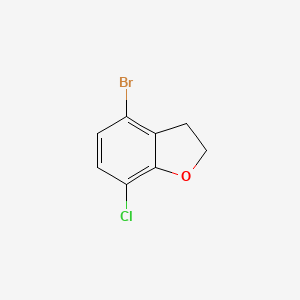
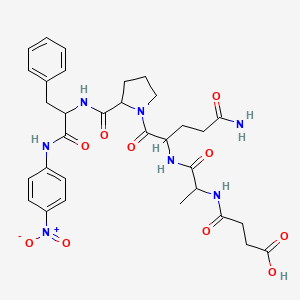
![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)
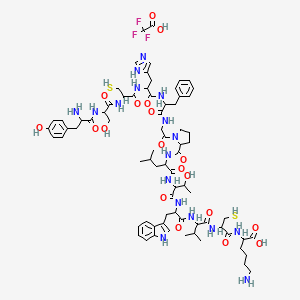
![4-(4-fluorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12113303.png)
